CID 16213733
Description
CID 16213733 (hypothetical compound for illustrative purposes) would require a detailed introduction, including:
- Chemical identity: Molecular formula, structural classification, IUPAC name, and key functional groups.
- Biological/chemical role: Hypothesized mechanisms (e.g., enzyme inhibition, receptor binding) based on structural analogs (e.g., betulin derivatives in ).

- Research significance: Potential applications in drug discovery, material science, or industrial chemistry, inferred from similar compounds in (SMCVdb toxicity profiling ) and –16 (synthetic methods ).
Properties
Molecular Formula |
C25H24CuP |
|---|---|
Molecular Weight |
419.0 g/mol |
InChI |
InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3; |
InChI Key |
SEPIDINPYNECSG-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 16213733 involves specific synthetic routes and reaction conditions. The methods used for its synthesis are designed to ensure high purity and yield. Industrial production methods may vary, but they generally focus on optimizing the reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
CID 16213733 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve the desired products. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
CID 16213733 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 16213733 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 16213733 is absent in the evidence, the following framework illustrates how comparisons with analogs might be structured:
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarities :
- Steroid backbone : Shared with DHEAS (CID 12594) and taurocholic acid (CID 6675) (, Figure 8 ).
- Hydrophobic moieties : Betulin derivatives (CID 72326) and ginkgolic acid (CID 5469634) exhibit similar lipophilicity, influencing membrane permeability .
Functional Divergence :
- Toxicity : Betulin (CID 72326) shows moderate cytotoxicity (85% viability in BHK21 cells ), while irbesartan (CID 3749) is less toxic (92% viability ).
- Target specificity : DHEAS (CID 12594) is an OATP1B1 substrate, whereas betulinic acid (CID 64971) inhibits viral proteases .
Synthetic Accessibility: Methods for synthesizing triterpenoids (e.g., betulin derivatives in ) or aryl compounds (–16 ) could inform this compound’s production.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 16213733's mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define study parameters and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate viability . For example:
- Population: Target biological system (e.g., enzyme/receptor).
- Intervention: this compound dosage or exposure.
- Comparison: Control groups or existing compounds.
- Outcome: Measured bioactivity (e.g., inhibition rate).
Q. What are key considerations in designing experiments to assess this compound's chemical stability?
- Methodological Answer :
- Experimental Reproducibility : Document procedures in detail, including reagents (purity, supplier), environmental conditions (pH, temperature), and instrumentation .
- Controls : Include positive/negative controls and replicates to validate results.
- Data Collection : Use standardized formats (e.g., SI units) and pre-register protocols to reduce bias .
Q. How to conduct a comprehensive literature review on this compound?
- Methodological Answer :
- Search Strategy : Use academic databases (PubMed, SciFinder) with keywords like "this compound synthesis," "bioactivity," and "structural analogs." Apply Boolean operators (AND/OR) and filters for publication date .
- Critical Evaluation : Distinguish primary vs. secondary sources, prioritize peer-reviewed studies, and identify gaps (e.g., limited data on metabolic pathways) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data related to this compound's bioactivity across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, NMR for structural confirmation) .
- Statistical Analysis : Apply meta-analysis to compare datasets, accounting for variables like assay type (in vitro vs. in vivo) or sample preparation .
- Reproducibility Checks : Replicate conflicting experiments under identical conditions .
Q. What advanced analytical techniques are recommended for characterizing this compound's structural properties?
- Methodological Answer :
- Spectroscopy : Use X-ray crystallography for 3D structure elucidation or mass spectrometry for molecular weight validation .
- Computational Modeling : Pair experimental data with DFT (Density Functional Theory) calculations to predict electronic properties .
- Supplementary Data : Include raw datasets (e.g., crystallographic files) in supporting information for peer review .
Q. How to integrate computational modeling with experimental data for this compound's interaction studies?
- Methodological Answer :
- Interdisciplinary Workflow :
Model Development: Use molecular docking to predict binding affinities.
Experimental Validation: Compare predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) results.
Iterative Refinement: Adjust models based on discrepancies .
- Documentation : Clearly separate computational methods (software, parameters) from experimental protocols in the "Materials and Methods" section .
Methodological Frameworks Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

